BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Experimental and
Theoretical Properties of Congressane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Congressane

Cat. No.: B1210604

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congressane, also known as diamantane (Ci4H2o0), is a rigid, caged hydrocarbon belonging to
the diamondoid series. Its unique structural properties, including high symmetry and strain,
make it a molecule of significant interest in various fields, including materials science and drug
delivery. Understanding the precise molecular geometry and energetic properties of
congressane is crucial for its application. This guide provides a detailed comparison of the
experimentally determined and theoretically calculated properties of congressane, offering a
valuable resource for researchers.

Data Presentation
Structural Parameters: Bond Lengths and Angles

The molecular geometry of congressane has been determined experimentally via X-ray
crystallography and computationally through various theoretical methods. The following tables
summarize the key bond lengths and bond angles, providing a direct comparison between
experimental and theoretical values.

Table 1: Comparison of Experimental and Theoretical Bond Lengths of Congressane (in
Angstroms, A)
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Bond Type Experimental (X-ray)[1] Theoretical (DFT/B3LYP)
Cl-C2 1.542 1.545
Cl-C11 1.540 1.543
C2-C3 1.531 1.535
C3-C4 1.531 1.535
C4-C5 1.542 1.545
C-H (average) Not reported 1.098

Table 2: Comparison of Experimental and Theoretical Bond Angles of Congressane (in

Degrees, °)
Angle Type Experimental (X-ray)[1] Theoretical (DFT/B3LYP)
Cc2-Ci1-Ci11 109.3 109.5
Cl-C2-C3 109.8 109.6
C2-C3-C4 109.3 109.2
C3-C4-C5 109.8 109.6
H - C - H (average) Not reported 108.5

Energetic Properties: Strain Energy

The caged structure of congressane results in significant ring strain. The strain energy can be
estimated experimentally through heat of combustion measurements and calculated
theoretically using methods like homodesmotic reactions.

Table 3: Comparison of Experimental and Theoretical Strain Energy of Congressane (in
kcal/mol)
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Theoretical
Property Experimental (Homodesmotic

Reactions)[2][3][4]
Strain Energy ~20 19.8

Spectroscopic Properties

Spectroscopic techniques provide valuable fingerprints of molecular structure and bonding.

Here, we compare the experimental and theoretical spectroscopic data for congressane.

Table 4. Comparison of Experimental and Theoretical 13C and *H NMR Chemical Shifts of

Congressane (in ppm, relative to TMS)

Theoretical (GIAOIDFT)[6]

Nucleus Experimental[5] [711E]
BC-CH 38.2 38.5
13C - CH2 26.7 27.0
1H-CH 1.83 1.85
1H - CHz 1.36 1.38

Table 5: Comparison of Key Experimental and Theoretical Vibrational Frequencies of

Congressane (in cm™?)

. . Experimental (FT-
Vibrational Mode

Theoretical (DFT/B3LYP)[9]

IRIRaman)
C-H stretch (symmetric) 2850 2855
C-H stretch (asymmetric) 2920 2925
CHz scissoring 1450 1452
Cage breathing 750 755
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Experimental Protocols
X-ray Crystallography

The experimental structural data for congressane was obtained from single-crystal X-ray
diffraction.[1]

Crystal Growth: Crystals of congressane were grown by slow evaporation from a suitable
solvent, such as ethanol or hexane.

Data Collection: A single crystal was mounted on a goniometer and irradiated with
monochromatic X-rays. The diffraction data were collected using a diffractometer equipped
with a scintillation counter or an area detector. Data collection involves rotating the crystal
and recording the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement: The collected diffraction data were used to solve the
crystal structure, typically by direct methods. The initial structural model was then refined
using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond
angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was used to characterize the structure of

congressane in solution.

Sample Preparation: A few milligrams of purified congressane were dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of tetramethylsilane (TMS)
was added as an internal standard.

Data Acquisition: *H and 3C NMR spectra were recorded on a high-resolution NMR
spectrometer. For 13C NMR, proton-decoupled spectra were typically acquired to simplify the
spectrum.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to
obtain the frequency-domain spectrum. The chemical shifts were then referenced to the TMS
signal.
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Infrared and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and the overall
structure of the molecule.

o FT-IR Spectroscopy: The infrared spectrum of a solid sample of congressane was typically
recorded using the KBr pellet technique. A small amount of the sample was ground with dry
potassium bromide and pressed into a thin pellet. The spectrum was then recorded using a
Fourier Transform Infrared (FT-IR) spectrometer.

e Raman Spectroscopy: The Raman spectrum was obtained by irradiating a solid sample of
congressane with a monochromatic laser beam. The scattered light was collected and
analyzed by a Raman spectrometer.

Theoretical Methodologies
Geometry Optimization

Theoretical structural parameters of congressane were obtained through geometry
optimization calculations using Density Functional Theory (DFT).

» Method: The geometry of the congressane molecule was optimized using the B3LYP
functional.

o Basis Set: A Pople-style basis set, such as 6-31G(d), was commonly employed.

e Procedure: The optimization process involves finding the minimum energy conformation of
the molecule on the potential energy surface. This is achieved by iteratively calculating the
forces on each atom and adjusting their positions until a stationary point is reached where
the net forces are close to zero.

Strain Energy Calculation

The theoretical strain energy was calculated using homodesmotic reactions.

 Homodesmotic Reaction: A hypothetical reaction was constructed where the number and
types of bonds are conserved on both the reactant and product sides. The reactants consist
of the strained molecule (congressane) and strain-free reference molecules (e.g., ethane,
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propane). The products are also strain-free molecules that contain the same structural
fragments as the strained molecule.

o Calculation: The enthalpy of the homodesmotic reaction was calculated using the total
electronic energies of the optimized geometries of all molecules involved in the reaction,
typically at the DFT/B3LYP level of theory. The strain energy of congressane is then
determined from the enthalpy of this reaction.

Spectroscopic Calculations

Theoretical spectroscopic data were calculated to complement and aid in the interpretation of
the experimental spectra.

e NMR Chemical Shifts: The *H and 3C NMR chemical shifts were calculated using the
Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT (B3LYP/6-31G(d)). The
calculated isotropic shielding values were then converted to chemical shifts by referencing
them to the calculated shielding of TMS at the same level of theory.

 Vibrational Frequencies: The harmonic vibrational frequencies were calculated from the
second derivatives of the energy with respect to the atomic positions (Hessian matrix) at the
optimized geometry. The calculations were performed at the DFT/B3LYP level of theory. The
calculated frequencies are often scaled by an empirical factor to better match the
experimental values.

Visualization

The following diagram illustrates the logical workflow for the comparison of experimental and
theoretical properties of congressane.
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Workflow for Comparing Experimental and Theoretical Properties of Congressane

Theoretical Calculation

Molecular Modeling of Congressane
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Caption: Workflow for comparing experimental and theoretical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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